molecular formula C9H10ClF2N B2979453 3-Fluoro-3-(4-fluorophenyl)azetidine;hydrochloride CAS No. 2470439-67-7

3-Fluoro-3-(4-fluorophenyl)azetidine;hydrochloride

Cat. No.: B2979453
CAS No.: 2470439-67-7
M. Wt: 205.63
InChI Key: WQIVZDYVPAOXEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-3-(4-fluorophenyl)azetidine;hydrochloride is a chemical compound with the molecular formula C9H9F2N.ClH. It is a fluorinated azetidine derivative, characterized by the presence of fluorine atoms on both the azetidine ring and the phenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-(4-fluorophenyl)azetidine;hydrochloride typically involves the reaction of 4-fluorobenzylamine with a fluorinating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-(4-fluorophenyl)azetidine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce oxides or reduced forms of the compound .

Scientific Research Applications

3-Fluoro-3-(4-fluorophenyl)azetidine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(4-fluorophenyl)azetidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-3-(3-fluorophenyl)azetidine;hydrochloride
  • 3-Fluoroazetidine;hydrochloride

Uniqueness

3-Fluoro-3-(4-fluorophenyl)azetidine;hydrochloride is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications .

Properties

IUPAC Name

3-fluoro-3-(4-fluorophenyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4,12H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIVZDYVPAOXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=CC=C(C=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.